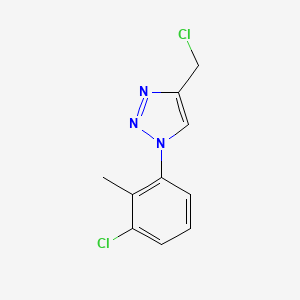

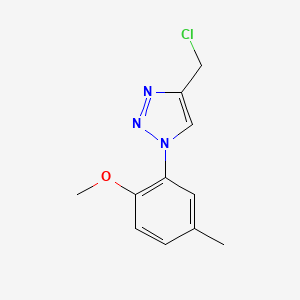

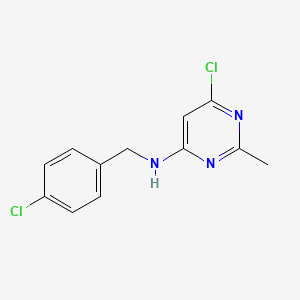

![molecular formula C11H13N3O B1467397 [1-(3,4-diméthylphényl)-1H-1,2,3-triazol-4-yl]méthanol CAS No. 1126635-76-4](/img/structure/B1467397.png)

[1-(3,4-diméthylphényl)-1H-1,2,3-triazol-4-yl]méthanol

Vue d'ensemble

Description

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique et catalyse

Le composé en question a été utilisé dans l'étude de nouveaux protocoles catalytiques pour la synthèse de composés organiques d'un point de vue durable. Il sert de composé bioactif potentiel lorsqu'il est synthétisé par l'addition de Michael de N-hétérocycles aux chalcones, un processus qui peut être catalysé par des solides organiques ioniques . Cette méthodologie est importante pour la préparation de composés avec un rendement modéré, ce qui est crucial pour le développement de métriques de chimie verte.

Chimie médicinale

Les dérivés du triazole, comme celui qui est analysé, sont connus pour produire une variété d'effets biologiques en raison de leurs caractéristiques structurelles qui facilitent la liaison avec les molécules cibles . Cela les rend importants dans la conception de nouveaux médicaments et agents thérapeutiques, où la capacité de former des liaisons hydrogène stables avec des cibles biologiques est essentielle.

Agriculture

Des composés comme le [1-(3,4-diméthylphényl)-1H-1,2,3-triazol-4-yl]méthanol ont été décrits comme des composants efficaces dans les formulations de fongicides, de bactéricides et d'herbicides . Leur stabilité et leur réactivité les rendent aptes à protéger les cultures de diverses maladies et ravageurs, améliorant ainsi la productivité agricole.

Précurseurs de composés bioactifs

La réaction d'aza-Michael, qui peut être utilisée pour synthétiser ce composé, donne accès à des dérivés β-aminocarbonyle. Ces dérivés sont des précurseurs précieux de composés bioactifs, servant de blocs de construction dans la synthèse de molécules plus complexes présentant une activité biologique potentielle .

Chimie clic

Le cycle triazole est un composant fondamental de la chimie clic, un domaine qui a révolutionné la façon dont les chimistes assemblent les molécules . Le noyau triazole du composé peut être fonctionnalisé de manière simple et polyvalente, ce qui en fait un acteur clé dans le développement de nouveaux matériaux et produits pharmaceutiques.

Chimie hétérocyclique

En tant qu'unité hétéroarénique contenant de l'azote, le this compound fait partie d'une famille de composés qui sont essentiels en chimie hétérocyclique . Ces composés sont souvent présents dans les produits naturels et les composés synthétiques biologiquement actifs, soulignant leur importance dans la découverte et le développement de nouvelles entités chimiques.

Mécanisme D'action

Target of Action

The compound “[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is a triazole derivative. Triazoles are a class of compounds that are known to interact with various enzymes and receptors in biological systems, including cytochrome P450 enzymes and GABA_A receptors .

Mode of Action

Triazoles generally exert their effects by binding to their target proteins and modulating their activity. The exact mode of action would depend on the specific target of “[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol” and the nature of its interaction with this target .

Biochemical Pathways

The impact of “[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol” on biochemical pathways would depend on its specific targets. If it targets cytochrome P450 enzymes, for example, it could affect the metabolism of various drugs and endogenous compounds .

Pharmacokinetics

The ADME properties of “[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol” would depend on various factors including its chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

The molecular and cellular effects of “[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol” would depend on its mode of action and the specific biological systems it interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of "[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol" .

Propriétés

IUPAC Name |

[1-(3,4-dimethylphenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-3-4-11(5-9(8)2)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCVVHVFRCTWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)

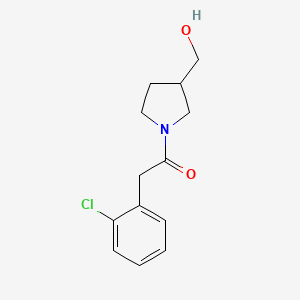

![{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467319.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467320.png)

![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)

amine](/img/structure/B1467325.png)

amine](/img/structure/B1467326.png)

![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)

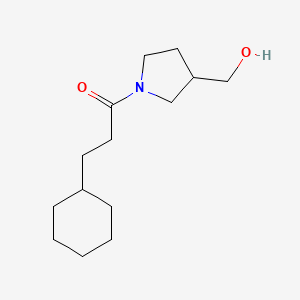

![2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467332.png)

![N-ethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467333.png)